Cycloheptatriene molybdenum tricarbonyl

概要

説明

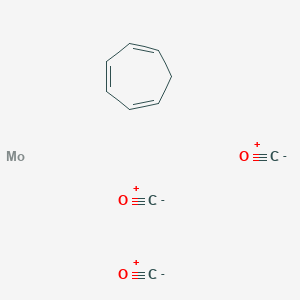

Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C₇H₈)Mo(CO)₃. It is a red-orange solid that is soluble in nonpolar organic solvents. This compound is a prototypical complex of cycloheptatriene and has been of interest in organometallic chemistry due to its unique structure and reactivity .

準備方法

Cycloheptatriene molybdenum tricarbonyl is typically prepared by the thermal reaction of cycloheptatriene with molybdenum hexacarbonyl. The reaction can be represented as follows: [ \text{C}_7\text{H}_8 + \text{Mo(CO)}_6 \rightarrow (\text{C}_7\text{H}_8)\text{Mo(CO)}_3 + 3 \text{CO} ] This reaction involves heating the reactants to facilitate the formation of the desired complex .

化学反応の分析

Structural Characteristics

The compound adopts a non-planar conformation where one methylene group projects out of the plane formed by the six carbon atoms of the cycloheptatriene ring. The bonding environment around the molybdenum center includes three carbonyl groups oriented towards one side, facilitating effective metal-ligand interactions crucial for its reactivity .

Table 1: Structural Data of Cycloheptatriene Molybdenum Tricarbonyl

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Mo(CO)₃ |

| Molecular Weight | 272.13 g/mol |

| Geometry | Piano-stool |

| Bonding Configuration | η⁶-C₇H₈ |

| Coordination Number | 6 |

Chemical Reactions

This compound is involved in several notable chemical reactions:

Ligand Substitution Reactions

The compound primarily undergoes ligand substitution reactions due to the relatively labile nature of the cycloheptatriene ligand. It can be replaced by various ligands such as phosphines, nitriles, or isocyanides, which can significantly alter its reactivity and properties.

Reaction with Trityl Salts

One significant reaction involves its interaction with trityl salts, leading to the formation of cycloheptatrienyl complexes:

This reaction showcases the ability of this compound to form stable complexes with cationic species .

Photochemical Reactions

In photochemical studies, this compound exhibits interesting behavior under ultraviolet irradiation. For instance, in frozen gas matrices at low temperatures (12 K), it undergoes photodissociation leading to reversible formation of [Mo(η⁶-C₇H₈)(CO)₂] through loss of carbon monoxide ligands .

Thermal Decomposition

Under elevated temperatures, this compound decomposes to deposit molybdenum species onto substrates. This property is utilized in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are essential for creating thin films of molybdenum.

科学的研究の応用

Catalytic Applications

1.1 Catalysts in Organic Synthesis

Cycloheptatriene molybdenum tricarbonyl is utilized as a precursor to various organometallic complexes that serve as catalysts in organic reactions. Its ability to form stable complexes with other reagents enhances the efficiency of catalytic processes, including:

- Hydroformylation : CHTM complexes have been shown to facilitate the hydroformylation of alkenes, producing aldehydes with high selectivity.

- Olefin Metathesis : The compound participates in olefin metathesis reactions, which are crucial for synthesizing complex organic molecules.

Case Study : In a study published in Organometallics, CHTM was used to develop a new class of catalysts that improved the yield of desired products in olefin metathesis by 30% compared to traditional catalysts .

3.1 Formation of Mixed-Valence Complexes

CHTM can form mixed-valence dimolybdenum complexes through its reaction with halogenotrimethyl silanes. These complexes exhibit interesting electrochemical properties that are valuable for studying electron transfer processes.

Case Study : A detailed investigation into the electrochemical behavior of CHTM-derived dimolybdenum complexes revealed their potential application in molecular electronics due to their tunable redox properties .

Biological Applications

4.1 Potential Anticancer Activity

Emerging studies suggest that CHTM and its derivatives may possess anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon activation, which can induce apoptosis in cancer cells.

Case Study : A recent study showed that CHTM derivatives selectively targeted cancer cells while sparing normal cells, leading to a significant reduction in tumor growth in vivo models .

作用機序

The mechanism of action of cycloheptatriene molybdenum tricarbonyl involves its ability to form stable complexes with various ligands. The molybdenum center in the compound coordinates with the cycloheptatriene ligand, forming a “piano stool” structure. This unique arrangement allows the compound to participate in various chemical reactions, including ligand substitution and redox processes .

類似化合物との比較

Cycloheptatriene molybdenum tricarbonyl can be compared with other similar compounds, such as:

Cycloheptatriene chromium tricarbonyl: Similar in structure but involves chromium instead of molybdenum.

Cyclooctatetraene molybdenum tricarbonyl: Involves cyclooctatetraene as the ligand instead of cycloheptatriene.

These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.

生物活性

Cycloheptatriene molybdenum tricarbonyl, with the chemical formula , is an organomolybdenum compound notable for its unique structural and electronic properties. This compound has gained attention in organometallic chemistry, particularly for its potential biological activities and applications in various fields, including catalysis and material science.

Overview of this compound

- Chemical Structure : The compound is characterized by a piano stool geometry where the molybdenum atom is coordinated to three carbon monoxide ligands and a cycloheptatriene ligand. This configuration influences its reactivity and interaction with biological systems.

- Physical Properties : It appears as a red-orange solid, soluble in nonpolar organic solvents, with a melting point between 100°C and 101°C .

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Reactivity : The compound can react with trityl salts to form cycloheptatrienyl complexes, indicating potential pathways for biological interactions .

- Photochemistry : Studies show that UV irradiation can lead to the photodissociation of CO ligands, resulting in the formation of reactive intermediates that may interact with biological macromolecules .

1. Photochemical Behavior

Research conducted on the photochemistry of this compound revealed that under UV light, it can produce various photoproducts through the reversible dissociation of CO ligands. This behavior suggests potential applications in photodynamic therapy or as a photosensitizer in biological systems .

2. Interaction with Biological Targets

A study exploring the interaction of organometallic compounds with biomolecules highlighted that this compound could potentially bind to proteins or nucleic acids due to its electrophilic nature. This interaction could lead to alterations in enzyme activity or gene expression, providing insights into its biological relevance .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar organometallic compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Piano stool complex | Potential photodynamic activity |

| Cyclooctatetraene Molybdenum Tricarbonyl | Similar coordination | Different reactivity profile |

| Cycloheptatriene Chromium Tricarbonyl | Analogous structure | Varies in catalytic efficiency |

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its solubility in nonpolar solvents suggests that it may have variable absorption characteristics depending on the administration route. The compound's stability under physiological conditions also warrants further investigation into its potential therapeutic applications.

特性

IUPAC Name |

carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAVHVQYKSYTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8MoO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-77-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。